Reactive yellow 56
Description
Reactive Yellow dyes belong to a class of synthetic colorants primarily used for dyeing cellulose fibers (e.g., cotton) and protein-based textiles (e.g., wool). These dyes form covalent bonds with fibers, ensuring high wash-fastness. This article focuses on these compounds to highlight key differences in synthesis, performance, and regulatory aspects.
Properties
CAS No. |
12731-76-9 |
|---|---|
Molecular Formula |
C12H13Cl3N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Application and Performance in Textiles
Fastness Properties
| Dye | Light Fastness | Wash Fastness | Perspiration Fastness | Hypochlorite Resistance | |
|---|---|---|---|---|---|
| Reactive Yellow 1 | 6–7 | 2 | 2 | 2 | |
| Reactive Yellow 57 | 6 | 5 | 5 | 2 | |
| Reactive Yellow 18 | 6 | 5 | 5 | 1 |
Solubility and Fixation
- Reactive Yellow 1: 100 g/L solubility at 50°C; 60% fixation in alkaline pH .
- Reactive Yellow 86: Higher solubility due to disulfonic acid groups; optimized for exhaust dyeing .
- Reactive Yellow 186: Superior fixation (>80%) attributed to bifunctional (triazine + sulfone) reactivity .
Toxicity and Biodegradability
- Reactive Yellow 1 and analogs contain aromatic amines and halogenated groups, raising concerns about aquatic toxicity. Computational models (e.g., DeepTox) identify toxicophores linked to reactive centers like triazine rings .

- Photo-Fenton oxidation effectively degrades reactive dyes (e.g., COD removal >90% for Reactive Yellow USA/India samples), mitigating environmental persistence .

Regulatory Compliance
Comparative Data Table
Q & A
Q. How can researchers optimize the synthesis of Reactive Yellow 56 using factorial experimental design?
Methodological Answer: To optimize synthesis, employ a full factorial design to systematically evaluate critical variables (e.g., temperature, pH, reactant molar ratios). For example:
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural stability under varying pH conditions?
Methodological Answer: Use UV-Vis spectroscopy to monitor absorbance peaks (e.g., λmax at 420 nm) across pH 3–11. Complement with FTIR to track functional group integrity (e.g., azo bond retention at 1600 cm<sup>-1</sup>). For quantitative analysis, apply HPLC-MS to detect degradation byproducts, using a C18 column and acetonitrile/water mobile phase. Normalize data against control samples and report detection limits (e.g., 0.1 ppm) .
Q. How should control groups be integrated into studies on this compound’s photodegradation kinetics?
Methodological Answer: Design a quasi-experimental setup with:
- Experimental Group: Dye solution exposed to UV light (e.g., 365 nm, 20 W/m²).
- Control Group 1: Dye solution kept in dark (light exclusion control).
- Control Group 2: Solvent-only solution (matrix effect control). Measure degradation rates via spectrophotometry hourly for 24 hours. Use Student’s t-test (p < 0.05) to confirm significance between groups .
Advanced Research Questions
Q. How can machine learning models resolve contradictions in this compound’s adsorption efficiency reported across studies?
Methodological Answer: Develop a random forest regression model trained on literature data (e.g., 50+ datasets) with variables like adsorbent surface area, ionic strength, and contact time. Use SHAP (SHapley Additive exPlanations) analysis to rank feature importance and identify confounding factors (e.g., competing ions in wastewater). Validate predictions via lab experiments under controlled conditions, reporting R² > 0.85 and RMSE < 5% .
Q. What cross-disciplinary approaches improve the ecological risk assessment of this compound in aquatic systems?
Methodological Answer: Combine toxicogenomics (e.g., RNA-seq of Daphnia magna exposed to 10–100 ppm dye) with computational fluid dynamics (CFD) to model dye dispersion in riverine systems. Use COMSOL Multiphysics to simulate flow rates (0.1–1.0 m/s) and predict bioaccumulation hotspots. Cross-validate with LC-MS/MS measurements of tissue samples . Adhere to ethical guidelines for in vivo testing by obtaining institutional approvals and minimizing sample sizes .
Q. How can researchers address reproducibility challenges in this compound’s catalytic degradation studies?
Methodological Answer: Implement a standardized protocol with:
- Pre-validated catalysts (e.g., TiO2 nanoparticles, BET surface area ≥150 m²/g).
- Fixed irradiation parameters (e.g., solar simulator at AM1.5G, 100 mW/cm²).
- Open-data practices: Share raw kinetic data (e.g., pseudo-first-order rate constants) in public repositories like Zenodo. Use Cohen’s κ coefficient to assess inter-lab reproducibility (>0.7 acceptable) .
Methodological Best Practices
- Data Integrity: Use encrypted electronic lab notebooks (ELNs) for raw data storage and version control .
- Ethical Compliance: Document material safety data sheets (MSDS) and disposal protocols for this compound in supplementary materials .
- Literature Synthesis: Conduct systematic reviews using SciFinder or Reaxys, prioritizing peer-reviewed journals over patents or preprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


